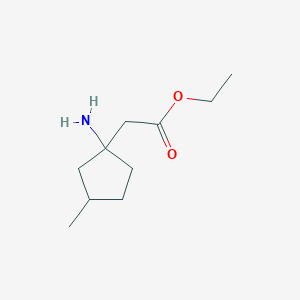

Ethyl 2-(1-amino-3-methylcyclopentyl)acetate

Beschreibung

Ethyl 2-(1-amino-3-methylcyclopentyl)acetate is a synthetic organic compound featuring a cyclopentane core substituted with an amino group at position 1 and a methyl group at position 3. The ester functional group, ethyl acetate, is attached via a methylene bridge. This structure is derived from reactions involving 1,3-dicarbonyl compounds and α-azido cyclopentanone derivatives, as exemplified in Scheme 65 of , where ethyl acetoacetate reacts with α-azido cyclopentanoate to form cyclopentane-based amino esters after reduction with triphenylphosphine (PPh₃).

Eigenschaften

Molekularformel |

C10H19NO2 |

|---|---|

Molekulargewicht |

185.26 g/mol |

IUPAC-Name |

ethyl 2-(1-amino-3-methylcyclopentyl)acetate |

InChI |

InChI=1S/C10H19NO2/c1-3-13-9(12)7-10(11)5-4-8(2)6-10/h8H,3-7,11H2,1-2H3 |

InChI-Schlüssel |

WFALGSQHPVZDQG-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)CC1(CCC(C1)C)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1-amino-3-methylcyclopentyl)acetate typically involves the esterification of 2-(1-amino-3-methylcyclopentyl)acetic acid with ethanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. Common catalysts include sulfuric acid or p-toluenesulfonic acid, which facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of Ethyl 2-(1-amino-3-methylcyclopentyl)acetate can be optimized using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity. Microwave-assisted esterification is another method that has been explored for its efficiency and reduced reaction times .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(1-amino-3-methylcyclopentyl)acetate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are typically used for reducing the ester group.

Substitution: Reagents such as acyl chlorides or anhydrides are used in the presence of a base like pyridine for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Corresponding alcohols.

Substitution: Amides or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(1-amino-3-methylcyclopentyl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials .

Wirkmechanismus

The mechanism of action of Ethyl 2-(1-amino-3-methylcyclopentyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active acid form, which can interact with various enzymes and receptors in biological systems .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Ethyl 2-phenylacetoacetate

- Structure: Contains a phenyl group instead of the cyclopentyl-amino moiety. Molecular formula: C₁₂H₁₄O₃ (MW 206.24).

- Key Differences: The aromatic phenyl group enhances electronic conjugation, increasing stability compared to the alicyclic cyclopentane ring. The absence of an amino group reduces basicity, making it less reactive in nucleophilic environments.

- Applications : Widely used as a precursor in synthesizing heterocycles like pyrazoles and indoles.

Imidazole-Based Ethyl Acetates ()

Examples include Ethyl 2-(2,5-diphenyl-1H-imidazol-4-yl)acetate and derivatives with halogen or methoxy substituents.

- Structure : Imidazole rings substituted with aromatic groups (e.g., phenyl, 4-chlorophenyl).

- Key Differences: The imidazole core introduces aromaticity and hydrogen-bonding capability, contrasting with the non-aromatic cyclopentane in the target compound. Halogen substituents (e.g., Cl, Br) increase molecular weight and may enhance lipophilicity.

- Applications : These compounds exhibit antimicrobial and antifungal activities, as suggested by their structural similarity to bioactive imidazole derivatives.

Ethyl 2-(1-{[1-(2-ethoxy-2-oxoethyl)cyclopropyl]amino}cyclopropyl)acetate

- Structure: Features a strained cyclopropane ring and dual cyclopropyl-amino groups (CAS 2007924-94-7).

- The additional ester group may alter solubility.

- Applications : Cyclopropane derivatives are often explored in drug design for their conformational rigidity.

Comparative Data Table

Research Findings and Implications

- Synthetic Pathways: Ethyl 2-(1-amino-3-methylcyclopentyl)acetate is synthesized via nucleophilic addition of 1,3-dicarbonyl dianions to α-azido cyclopentanone, followed by Staudinger reduction. This contrasts with imidazole-based esters, which often require condensation reactions.

- Biological Potential: While imidazole derivatives show explicit antimicrobial activity, the cyclopentyl-amino ester’s applications remain speculative, though its structure aligns with bioactive amines used in CNS-targeting drugs.

Biologische Aktivität

Ethyl 2-(1-amino-3-methylcyclopentyl)acetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl 2-(1-amino-3-methylcyclopentyl)acetate is an ester derivative that features a cyclopentane ring, an amino group, and an ethyl acetate moiety. The structural characteristics suggest potential interactions with various biological targets, including enzymes and receptors.

The biological activity of Ethyl 2-(1-amino-3-methylcyclopentyl)acetate primarily arises from its ability to interact with specific molecular targets:

- Hydrolysis : The ester group can be hydrolyzed to release the active form, 2-(1-amino-3-methylcyclopentyl)acetic acid, which may influence various biological pathways.

- Molecular Interactions : The amino group can form hydrogen bonds or ionic interactions with target molecules, enhancing binding affinity and specificity.

Anticonvulsant Effects

Research has indicated that compounds similar to Ethyl 2-(1-amino-3-methylcyclopentyl)acetate exhibit anticonvulsant properties. A study demonstrated that related cyclic amino acids showed dose-dependent anticonvulsant effects in animal models, suggesting a potential application in treating epilepsy .

Inhibition of Enzymatic Activity

The compound's structural features may allow it to inhibit specific protein targets. For instance, compounds with similar structures have been studied for their ability to inhibit ATPase activity, which is crucial for various cellular processes.

Study on Anticonvulsant Activity

A notable study investigated the effects of cyclic amino acid derivatives on epilepsy models. Ethyl 2-(1-amino-3-methylcyclopentyl)acetate was evaluated alongside other compounds for its ability to reduce seizure activity in DBA/2 mice. The results indicated significant anticonvulsant effects at lower dosages compared to traditional treatments like Gabapentin .

Cytotoxicity and Apoptosis Induction

In vitro studies have shown that certain derivatives of similar structures can induce apoptosis in cancer cell lines through mechanisms involving the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes. These findings suggest that Ethyl 2-(1-amino-3-methylcyclopentyl)acetate may possess cytotoxic properties against specific cancer types .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.